molecular formula C32H37NO9 B11030142 2,2,4-Trimethyl-1-[(3,4,5-trimethoxyphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-6-yl 3,4,5-trimethoxybenzoate

2,2,4-Trimethyl-1-[(3,4,5-trimethoxyphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-6-yl 3,4,5-trimethoxybenzoate

Cat. No.: B11030142
M. Wt: 579.6 g/mol
InChI Key: SWJGUOLIWCSKAA-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1-[(3,4,5-trimethoxyphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-6-yl 3,4,5-trimethoxybenzoate is a complex organic compound featuring multiple functional groups, including trimethoxyphenyl and tetrahydroquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1-[(3,4,5-trimethoxyphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-6-yl 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene under acidic conditions to form the tetrahydroquinoline core.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via Friedel-Crafts acylation, where the tetrahydroquinoline reacts with 3,4,5-trimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Esterification: The final step involves esterification of the hydroxyl group on the tetrahydroquinoline with 3,4,5-trimethoxybenzoic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the trimethoxyphenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted trimethoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, particularly targeting enzymes involved in cancer cell proliferation.

Medicine

Medicinally, the compound and its derivatives are investigated for their anti-cancer, anti-inflammatory, and anti-microbial properties. The trimethoxyphenyl group is known for its role in enhancing the bioactivity of pharmaceutical agents .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1-[(3,4,5-trimethoxyphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-6-yl 3,4,5-trimethoxybenzoate involves its interaction with molecular targets such as tubulin, heat shock proteins, and various enzymes. The trimethoxyphenyl group enhances binding affinity to these targets, leading to inhibition of their activity and subsequent therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for treating genital warts and has similar structural features.

    Trimetrexate: A dihydrofolate reductase inhibitor with a trimethoxyphenyl group.

Uniqueness

What sets 2,2,4-Trimethyl-1-[(3,4,5-trimethoxyphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-6-yl 3,4,5-trimethoxybenzoate apart is its unique combination of functional groups, which provides a versatile platform for chemical modifications and enhances its potential bioactivity compared to other similar compounds .

Properties

Molecular Formula

C32H37NO9

Molecular Weight

579.6 g/mol

IUPAC Name

[2,2,4-trimethyl-1-(3,4,5-trimethoxybenzoyl)-3,4-dihydroquinolin-6-yl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C32H37NO9/c1-18-17-32(2,3)33(30(34)19-12-24(36-4)28(40-8)25(13-19)37-5)23-11-10-21(16-22(18)23)42-31(35)20-14-26(38-6)29(41-9)27(15-20)39-7/h10-16,18H,17H2,1-9H3

InChI Key

SWJGUOLIWCSKAA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C4=CC(=C(C(=C4)OC)OC)OC)(C)C

Origin of Product

United States

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